molecular formula C11H13NO B1426976 4-Cyclobutanecarbonylaniline CAS No. 1339232-25-5

4-Cyclobutanecarbonylaniline

Cat. No.: B1426976
CAS No.: 1339232-25-5
M. Wt: 175.23 g/mol
InChI Key: LXTHVGZRVLIZPN-UHFFFAOYSA-N
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Description

4-Cyclobutanecarbonylaniline (IUPAC: N-(4-cyclobutanecarbonyl)aniline) is a bicyclic aromatic compound featuring a cyclobutane ring fused to a carbonyl group and an aniline moiety. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The cyclobutane ring introduces significant steric strain (~26 kcal/mol), influencing its reactivity and conformational flexibility compared to larger cycloalkane analogues.

Synthesis: The compound is typically synthesized via Friedel-Crafts acylation, where cyclobutanecarbonyl chloride reacts with aniline under Lewis acid catalysis (e.g., AlCl₃) . Alternative routes include palladium-catalyzed coupling to attach the cyclobutane moiety.

Applications: This compound is a precursor in pharmaceutical intermediates, particularly for kinase inhibitors and anticancer agents, where the cyclobutane ring enhances metabolic stability and target binding affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutanecarbonylaniline can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzoyl chloride with cyclobutylamine, followed by reduction of the resulting nitro compound to the corresponding amine. The reaction conditions typically involve the use of a suitable solvent such as dichloromethane or tetrahydrofuran, and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutanecarbonylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Overview

The molecular formula for 4-Cyclobutanecarbonylaniline is C₁₁H₁₃N, indicating it contains:

  • 11 Carbon atoms
  • 13 Hydrogen atoms
  • 1 Nitrogen atom

The presence of the cyclobutane ring influences the electronic properties of the compound, making it a subject of interest for further research and application.

Medicinal Chemistry

This compound's structure allows it to participate in various chemical interactions, making it relevant in drug development. The cyclobutane ring's unique characteristics can enhance the pharmacological properties of drug candidates. For instance, cyclobutane derivatives have been shown to improve metabolic stability and prevent cis/trans isomerization in drug molecules .

Synthesis of Pharmaceutical Compounds

The compound can be synthesized through several methods, which highlight its versatility for creating derivatives with specific pharmacological activities. For example, palladium-catalyzed C(sp³)–H arylation reactions have been employed to create cyclobutane-based heterocycles that can serve as drug precursors .

Interaction Studies

Understanding the reactivity and potential biological effects of this compound is crucial for evaluating its safety and efficacy. Interaction studies are essential to elucidate how this compound behaves in biological systems and its potential therapeutic applications.

Case Study 1: Drug Development

In recent research, cyclobutane-containing compounds have been utilized in the design of small-molecule drug candidates targeting specific diseases such as cancer. For example, a study demonstrated that incorporating a cyclobutane moiety into a peptide linker improved selectivity towards tumor cells by enhancing binding affinity to target enzymes like cathepsin B .

Case Study 2: Synthesis Techniques

A notable application involved the use of C–H functionalization techniques to synthesize complex cyclobutane derivatives that could serve as building blocks for various pharmaceutical agents. This approach has broadened the scope for creating novel compounds with potential therapeutic benefits .

Mechanism of Action

The mechanism of action of 4-Cyclobutanecarbonylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

The structural and functional analogs of 4-cyclobutanecarbonylaniline include cyclopropane-, cyclopentane-, and heterocyclic derivatives. Key comparisons are outlined below:

Structural Analogs

4-Cyclopropylaniline vs. This compound

  • Ring Strain : Cyclopropane (27 kcal/mol) exhibits higher strain than cyclobutane (26 kcal/mol), leading to greater reactivity in cyclopropane derivatives (e.g., ring-opening reactions) .
  • Stability : Cyclobutane derivatives show improved thermal stability, making them preferable in drug design for prolonged shelf-life.
  • Bioactivity: Cyclopropane analogs (e.g., 4-cyclopropylphenol) are less common in pharmaceuticals due to rapid metabolism, whereas cyclobutane derivatives exhibit enhanced pharmacokinetics .

4-Cyclopentyl-3-oxo-butyric acid ethyl ester

  • Functional Groups : The ester and ketone groups in this compound contrast with the aniline and carbonyl in this compound.
  • Applications : Used in flavoring agents and fragrances, unlike the medicinal focus of this compound .

Functional Analogs

4-Cyclopropylcarbonylphenylacetonitrile

  • Reactivity : The nitrile group allows nucleophilic additions, whereas the aniline group in this compound supports electrophilic substitutions.
  • Synthetic Utility : Both compounds serve as intermediates, but the nitrile derivative is more versatile in heterocycle synthesis .

4-Cyclopentylmorpholine

  • Heterocyclic Influence : The morpholine ring enhances water solubility, a property absent in this compound.
  • Therapeutic Use : Cyclopentylmorpholine derivatives are explored as analgesics, contrasting with the anticancer focus of cyclobutane analogs .

Data Table: Key Properties of Selected Compounds

Compound Molecular Formula Ring Strain (kcal/mol) Melting Point (°C) Solubility (mg/mL) Primary Application
This compound C₁₁H₁₃NO 26 98–102 0.5 (water) Anticancer agents
4-Cyclopropylaniline C₉H₁₁N 27 75–78 1.2 (water) Agrochemical intermediates
4-Cyclopentylmorpholine C₉H₁₇NO 6 -20 (liquid) 50 (water) Analgesic research
4-Cyclopropylphenol C₉H₁₀O 27 110–113 3.0 (water) Polymer stabilizers

Research Findings

  • Reactivity : Cyclobutane derivatives undergo slower ring-opening reactions than cyclopropane analogs, enabling controlled synthesis of complex molecules .
  • Drug Design: The planar structure of the aniline group in this compound facilitates π-π stacking with protein targets, improving binding affinity by ~30% compared to non-aromatic analogs .
  • Toxicity : Cyclobutane-based compounds exhibit lower hepatotoxicity (IC₅₀ > 100 μM) than cyclopropane derivatives (IC₅₀ ~ 50 μM) in vitro studies .

Biological Activity

4-Cyclobutanecarbonylaniline, also known as 4-[1-(Aminomethyl)cyclobutyl]aniline, is an organic compound characterized by its unique cyclobutane ring structure attached to an aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound through a review of recent studies, synthesis methods, and comparative analysis with structurally similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the cyclobutane ring and subsequent functionalization. The methods employed often aim for high yields while maintaining the integrity of the compound's structure. A notable synthesis approach includes:

  • Formation of Cyclobutane : Utilizing cyclobutane derivatives.
  • Aminomethylation : Introducing an aminomethyl group to the cyclobutane.
  • Aniline Coupling : Connecting the resulting structure to an aniline moiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have demonstrated that derivatives with aminomethyl groups can inhibit bacterial growth effectively. For example, the compound showed promising results against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Antifungal Activity : The compound has also been tested for antifungal properties, showing effectiveness against strains like Candida albicans and Aspergillus niger.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably:

  • Cell Line Studies : In vitro assays using cancer cell lines such as HeLa (cervical cancer) and L1210 (murine leukemia) indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values as low as 0.062μM0.062\,\mu M .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-AminocyclobutaneCyclobutane ring with amino groupSimple structure, less steric hindrance
4-AminophenylcyclobutaneCyclobutane linked to aminophenolGreater biological activity potential
N,N-DimethylaminocyclopropaneCyclopropane structureSmaller ring size, different reactivity
2-AminocyclopentanolCyclopentane ringMore flexible structure

These comparisons highlight how the combination of cyclobutane and aniline features in this compound may lead to distinct biological activities not observed in simpler analogs.

Case Studies

Recent case studies have focused on the application of this compound in drug development:

  • Histone Deacetylase Inhibition : A series of analogs derived from this compound were tested for their ability to inhibit histone deacetylases (HDACs), which are critical in cancer progression. The most potent inhibitors demonstrated IC50 values significantly lower than those of existing treatments .
  • Transannular C–H Functionalization : Novel synthetic routes involving transannular C-H arylation have shown promise in developing biologically active compounds from cycloalkane carboxylic acids, including derivatives of this compound .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Cyclobutanecarbonylaniline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by carbonyl-aniline coupling. Common methods include:

  • Friedel-Crafts acylation using AlCl₃ as a catalyst under anhydrous conditions (60–80°C, 12–24 hrs) .
  • Pd-mediated cross-coupling for higher regioselectivity (e.g., Suzuki-Miyaura with aryl boronic acids, 90°C, inert atmosphere) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce cyclobutane stability.
  • Yield optimization : Pilot trials with fractional factorial design (e.g., varying temperature, catalyst loading) are recommended to identify dominant factors .

Q. How to structure a research paper on this compound to meet journal standards?

  • Methodological Answer :
  • Introduction : State a focused hypothesis (e.g., “Cyclobutane ring strain enhances electrophilic substitution”) .
  • Methods : Detail synthetic protocols, including failure conditions (e.g., AlCl₃ hydrolysis pitfalls) .
  • Results : Use scatter plots for kinetic data and heatmaps for SAR trends .
  • Conclusion : Highlight unresolved questions (e.g., “Role of solvent polarity in ring-opening reactions”) .

Properties

IUPAC Name

(4-aminophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTHVGZRVLIZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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